molecular formula C9H9ClN2 B13744314 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole CAS No. 34373-78-9

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole

Cat. No.: B13744314
CAS No.: 34373-78-9
M. Wt: 180.63 g/mol
InChI Key: LPEPTIVQQQBOGT-UHFFFAOYSA-N
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Description

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole can be achieved through various methods. One common approach involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. For instance, the reaction of 4-chloro-o-phenylenediamine with acetic acid and formaldehyde under reflux conditions can yield the desired compound. Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.

Scientific Research Applications

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-chloro-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-chloro-1,2-dimethyl-1H-benzo[d]imidazole can be compared with other similar compounds, such as:

The unique combination of a chlorine atom and two methyl groups in this compound distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

CAS No.

34373-78-9

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-1,2-dimethylbenzimidazole

InChI

InChI=1S/C9H9ClN2/c1-6-11-9-7(10)4-3-5-8(9)12(6)2/h3-5H,1-2H3

InChI Key

LPEPTIVQQQBOGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C)C=CC=C2Cl

Origin of Product

United States

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